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Compound of Interest |

Compound Name: 2-(2-Methoxyphenyl)morpholine
CAS No.: 1001940-35-7
Cat. No.: B1614134
. J

Part 1: Introduction & Structural Significance[1]

2-(2-Methoxyphenyl)morpholine represents a critical pharmacophore in medicinal chemistry,
structurally analogous to the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine)
and the norepinephrine-dopamine releasing agent 2-phenylmorpholine. The presence of the
ortho-methoxy group on the phenyl ring introduces steric and electronic effects that distinguish
it from its para- and meta-isomers, altering its metabolic stability and receptor binding affinity.

This technical guide provides a rigorous framework for the spectroscopic identification of this
molecule. Unlike standard data repositories, this document focuses on the causality of spectral
features—explaining why signals appear where they do based on electronic shielding,
anisotropic effects, and fragmentation kinetics.

Structural Parameters[1][2][3][4]1[5]1[6]1[7]1[8]1[9]

e Molecular Formula:ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline
ng-star-inserted">

[1]

e Molecular Weight: 193.24 g/mol [2]

e Monoisotopic Mass: 193.1103 Da[2]
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» Key Functional Groups: Secondary amine (morpholine), Ether (anisole), Chiral center (C2).

[2]

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary validation step for molecular weight and structural
connectivity.[2] For 2-(2-methoxyphenyl)morpholine, the fragmentation pattern is dictated by
the stability of the morpholine ring and the electron-donating nature of the methoxy group.

lonization & Molecular lon[10]

o ESI(+) (Electrospray lonization):

o [M+H]*: Observed at m/z 194.12.[2] The nitrogen atom is the most basic site, readily
accepting a proton.[2]

o Adducts: Common sodium adducts [M+Na]* at m/z 216.10 may appear in unbuffered LC-
MS solvents.[2]

e EIl (Electron Impact, 70 eV):
o Molecular lon (
): Weak intensity at m/z 193.1.[2] The radical cation is unstable due to facile

-cleavage.[2?]

Fragmentation Logic (MS/MS)

The fragmentation is driven by

-cleavage adjacent to the morpholine nitrogen and the benzylic position.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://www.benchchem.com/product/b1614134?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

m/z Fragment Proposed Structure Mechanistic Origin

193 Parent ion (low abundance).[2]

Loss of methoxy radical
162 (uncommon in El, possible in
CID).

Base Peak (Likely). Loss of the

amine fragment (

135 ) via Retro-Diels-Alder type

collapse or

-cleavage.

Tropylium ion derivative

(methoxy-benzyl cation)
121 formed by cleavage of the

morpholine ring from the

aromatic moiety.

Morpholine ring fragment (if
86 charge retention occurs on the

heterocycle).

Caption: Predicted fragmentation pathway for 2-(2-methoxyphenyl)morpholine under ESI-
MS/MS conditions.

Part 3: Nuclear Magnetic Resonance (NMR)
Characterization

NMR provides the definitive structural proof, specifically distinguishing the ortho-isomer from
meta or para analogs.[2]

A1H NMR (Proton) - 400 MHz, CDCIs

Solvent Choice: CDCIs is preferred for resolution; DMSO-de may broaden the NH signal due to
hydrogen bonding.[2]
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Shift
(ngcontent-ng-
c1989010908="
" _nghost-ng-
Position BT Multiplicity Integration Ass!gnment
" class="inline Logic
ng-star-
inserted">
ppm)
H6' (adjacent to
) morpholine) and

Ar-H 7.40-7.20 Multiplet 2H
H4'.[2]
Deshielded.

H3' (ortho to
OMe) and H5'.[2]

Ar-H 6.95 - 6.85 Multiplet 2H Shielded by
electron donation
of OMe.
Diagnostic
Signal. Benzylic
proton.[2]

C2-H 4.65-4.75 dd 1H Doublet of
doublets due to
coupling with
axial/equatorial
H3 protons.[2]
Characteristic

. methoxy signal.

OCHs 3.82 Singlet 3H
[2] Sharp and
intense.
Ether-adjacent

C6-H 3.90 - 4.05 Multiplet 1H proton in

morpholine ring
(Equatorial).[2]

© 2026 BenchChem. All rights reserved.

4/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Ether-adjacent

proton (Axial).[2]
C6-H 3.75-3.85 Multiplet 1H Overlap with

OMe possible.[2]

[3]

Nitrogen-

adjacent protons.
C3/C5-H 2.90-3.20 Multiplet 4H [2] Complex due

to ring inversion.

[2]

Exchangeable.[2]

Shift varies with
NH 1.80-2.20 Broad s 1H )

concentration/wa

ter.[2]

Critical Stereochemical Insight: The C2 proton appears as a doublet of doublets (dd).[2]

e Hz (Large coupling to axial H3).[2]
e Hz (Small coupling to equatorial H3).[2]

« Note: If the morpholine ring adopts a chair conformation with the bulky aryl group equatorial
to minimize 1,3-diaxial interactions, the H2 proton is axial.

N13C NMR (Carbon) - 100 MHz, CDCls

The absence of carbonyl carbons and the presence of the methoxy carbon are key validators.
e Aromatic Region (110 - 160 ppm):

o 157.0 ppm: C-O (Ipso to Methoxy).[2] Most deshielded.[2]

o 129.0 ppm: C-C (Ipso to Morpholine).[2]

o 128.5, 126.0, 120.5, 110.5 ppm: Remaining aromatic CH. The 110.5 ppm signal
corresponds to the carbon ortho to the methoxy group (shielded).[2]
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 Aliphatic Region (40 - 80 ppm):

(¢]

78.0 ppm: C2 (Benzylic ether carbon).[2]

[¢]

67.0 ppm: C6 (Ether carbon).[2]

[¢]

55.4 ppm:

(Methoxy).[2]

[e]

46.0 ppm: C3 (Amine carbon).[2]

o

45.0 ppm: C5 (Amine carbon).[2]

Part 4: Infrared Spectroscopy (IR)

IR is used primarily to confirm functional group integrity (Amine/Ether) and ensure no oxidation
(e.g., to lactam) has occurred.[2]

3300 - 3350 cm~* (Weak, Broad): N-H stretching vibration (Secondary amine).[2]
e 2800 - 2950 cm~*: C-H stretching (Aliphatic morpholine CHz2 and Aromatic CH).[2]
¢ 1600, 1585, 1490 cm~1: C=C Aromatic ring skeletal vibrations.[2]

e 1240 - 1250 cm~1 (Strong):

asymmetric stretch (Anisole ether linkage).

e 1110 cm~%: C-O-C symmetric stretch (Morpholine ether).[2]

e 750 cm~1: C-H out-of-plane bending (ortho-substituted benzene ring). Crucial for
distinguishing from para-isomers which typically show bands ~800-850 cm~1.[2]

Part 5: Experimental Protocol & Workflow

To ensure reproducibility, the following workflow employs a self-validating logic where each
step confirms the previous one.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methoxyphenyl_morpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow Diagram

Caption: Step-wise characterization workflow ensuring sample purity before expensive NMR
analysis.

Detailed Methodology

o Sample Preparation (Acid-Base Extraction):
o Purpose: Morpholine synthesis often yields neutral byproducts (unreacted epoxide).[2]
o Dissolve crude oil in 1M HCI. Wash with Diethyl Ether (removes neutrals).[2]
o Basify aqueous layer with 2M NaOH to pH 12.[2]
o Extract into DCM, dry over
, and evaporate. This ensures the NMR spectrum contains only the amine.[2]
 NMR Acquisition:

o Solvent: Dissolve 10 mg of oil in 0.6 mL

o Reference: TMS (0.00 ppm) or residual
(7.26 ppm).[2]

o Parameters: 16 scans minimum for 1H; 1024 scans for 13C to resolve the quaternary
carbons.

o Data Validation (The "Ortho" Check):

o Check the aromatic region.[2][3] If you see a symmetric pattern (two doublets), you have
the para-isomer (wrong starting material). You must see a complex 4-proton multiplet
pattern for the ortho-isomer.[2]
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Phenylmorpholine.[2] NIST Chemistry WebBook, SRD 69.[2][4] Link

¢ PubChem.Compound Summary: 2-Phenylmorpholine.[2][5] National Library of Medicine.[2]
Link

¢ Negwer, M., & Scharnow, H. G.Organic-Chemical Drugs and Their Synonyms.[2] (General
reference for phenmetrazine analogs).

« Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds.[2] 7th Ed.[2] Wiley.[2] (Source for general NMR shift prediction rules).

+ ChemicalBook.Synthesis and NMR of Morpholine Derivatives. (General protocols for
morpholine ring closure). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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